(2E)-2-[(E)-benzoyl]-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Description
Introduction to (2E)-2-[(E)-Benzoyl]-3-(3,4-Dihydroxyphenyl)prop-2-enenitrile
Structural Classification Within the Chalcone Family
Chalcones, characterized by their α,β-unsaturated ketone backbone (C6H5–C(O)–CH=CH–C6H5), represent a foundational class of flavonoids with diverse biological and chemical applications. This compound (C16H11NO3) modifies this core structure through three key features:
- Benzoyl Substitution : A benzoyl group (–C(O)C6H5) replaces the traditional acetophenone-derived aryl group at position 2.
- Catecholic B-Ring : The B-ring adopts a 3,4-dihydroxyphenyl (catechol) moiety, enhancing hydrogen-bonding capacity and redox activity.
- α-Nitrile Group : A nitrile (–C≡N) at the α-position introduces electronic polarization to the enone system, altering reactivity and intermolecular interactions.
The compound’s IUPAC name, (E)-2-benzoyl-3-(3,4-dihydroxyphenyl)prop-2-enenitrile, explicitly defines its (E)-stereochemistry at both the C2–C3 and C1'–C2' double bonds (Figure 1). This configuration creates a planar, conjugated system spanning the benzoyl, enone, and catechol groups, as evidenced by its SMILES notation: C1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N.
Table 1 : Structural comparison with classical chalcones
| Feature | Classical Chalcone | (2E)-2-[(E)-Benzoyl Derivative |
|---|---|---|
| A-ring | Phenyl | Benzoyl-substituted phenyl |
| B-ring | Variable (e.g., hydroxylated) | 3,4-Dihydroxyphenyl (catechol) |
| α-Substituent | Hydrogen | Nitrile (–C≡N) |
| Double-bond geometry | Typically (E) | (E,E) across C2–C3 and C1'–C2' |
Historical Context of Chalcone Derivatives in Organic Chemistry
Chalcones have served as synthetic intermediates since the 19th century, with their preparation via aldol condensation first reported in 1899. The derivative under discussion emerges from two evolutionary trends in chalcone chemistry:
- Functionalization of the Enone System : Early 20th-century studies demonstrated that α-substituents (e.g., –CN, –NO2) modulate chalcones’ electrophilicity, enabling nucleophilic additions at the β-carbon. The nitrile group in this compound follows this paradigm, potentially enhancing Michael acceptor activity.
- Catecholic Substitution : The 3,4-dihydroxyphenyl group reflects mid-20th-century efforts to mimic natural phenolic antioxidants like quercetin. Catechol-containing chalcones exhibit enhanced radical-scavenging capabilities due to ortho-dihydroxy-mediated electron delocalization.
Synthetically, this derivative likely originates from Knoevenagel condensations between benzoylacetonitrile and 3,4-dihydroxybenzaldehyde, a method refined in the 2000s for high-yield, stereocontrolled chalcone synthesis.
Significance of Stereochemical Configuration (E/Z Isomerism)
The (E,E)-configuration of this chalcone derivative critically determines its physicochemical and biological properties:
Geometric Effects on Conjugation
- The (E)-orientation at C2–C3 extends π-conjugation from the benzoyl carbonyl (C=O) through the enone system to the catechol ring, creating a 12-atom conjugated pathway. This delocalization lowers the HOMO-LUMO gap, as evidenced by UV-Vis absorption maxima near 340 nm.
- Z-isomerization at either double bond would disrupt conjugation, reducing stability and altering spectroscopic profiles.
Steric and Electronic Implications
- The (E)-configuration positions the bulky benzoyl and catechol groups on opposite sides of the enone plane, minimizing steric clash. Molecular modeling of analogous chalcones shows that Z-isomers exhibit 15–20° torsional angles between aromatic rings, whereas E-isomers remain coplanar.
- Nitrile polarization: The α-C≡N group withdraws electron density via induction, increasing the β-carbon’s electrophilicity. In (E)-isomers, this effect synergizes with conjugation to the benzoyl carbonyl, creating a potent Michael acceptor site.
Figure 2 : Comparative DFT-calculated geometries of (E,E)- vs. (E,Z)-isomers (hypothetical data based on)
| Isomer | Dihedral Angle (C1'–C2'–C3–C4) | LUMO Energy (eV) |
|---|---|---|
| (E,E) | 178.3° | -1.45 |
| (E,Z) | 32.7° | -1.12 |
The (E,E)-isomer’s near-planar geometry and lower LUMO energy facilitate interactions with biological targets such as kinase ATP-binding pockets and antioxidant response elements.
Properties
IUPAC Name |
2-benzoyl-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c17-10-13(16(20)12-4-2-1-3-5-12)8-11-6-7-14(18)15(19)9-11/h1-9,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKFKKGORMOFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Approach
The Knoevenagel reaction is a cornerstone method for synthesizing α,β-unsaturated nitriles. This approach leverages the nucleophilic addition of a nitrile to an α,β-unsaturated carbonyl compound, followed by dehydration.
Key Steps
Reaction Mechanism
- Deprotonation : Piperidine abstracts the α-hydrogen from benzoylacetonitrile, generating an enolate.
- Nucleophilic Attack : The enolate attacks the aldehyde (3,4-dihydroxybenzaldehyde), forming a β-hydroxy nitrile intermediate.
- Dehydration : Elimination of water yields the α,β-unsaturated nitrile with E -configuration favored due to steric and electronic factors.
Optimized Conditions
Example Protocol :
Claisen-Schmidt Condensation
This method is typically used for α,β-unsaturated ketones but can be adapted for nitriles by modifying starting materials.
Key Steps
Reaction Mechanism
- Aldol Condensation : Base-induced nucleophilic attack of the ketone enolate on benzaldehyde.
- Dehydration : Formation of the α,β-unsaturated system.
- Nitrile Introduction : Subsequent reaction with cyanide ion to replace the ketone oxygen.
Challenges
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by uniform heating and rapid kinetics.
Protection-Deprotection Strategies
For sensitive 3,4-dihydroxyphenyl groups, protection with methyl or acetyl groups is employed.
Isomer Separation and Purification
| Method | Details | Yield Recovery |
|---|---|---|
| Column Chromatography | Silica gel (ethyl acetate/hexanes, 1:4 → 1:1) | 80–90% |
| Recrystallization | Ethanol/water (1:1) | 70–85% |
Characterization :
Troubleshooting and Optimization
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Knoevenagel Condensation | High stereoselectivity, simple setup | Requires inert atmosphere for dihydroxyphenyl | 70–85% |
| Microwave-Assisted | Rapid synthesis, high efficiency | Limited scalability | 85% |
| Claisen-Schmidt | Versatile for diverse substrates | Additional protection/deprotection steps | 60–75% |
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(E)-benzoyl]-3-(3,4-dihydroxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-[(E)-benzoyl]-3-(3,4-dihydroxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. The presence of dihydroxyphenyl groups suggests that it may scavenge free radicals and reduce oxidative stress in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating diseases related to oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2E)-2-[(E)-benzoyl]-3-(3,4-dihydroxyphenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can interact with reactive oxygen species, neutralizing them and reducing oxidative damage. Additionally, the benzoyl group may interact with specific proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Modifications and Key Functional Groups
The following table highlights critical structural differences and similarities:
Physicochemical Properties
- Solubility : The target compound’s catechol group enhances water solubility compared to dichlorophenyl (lipophilic) or thienyl (moderately polar) analogues .
- Electron Effects: Nitrile and benzoyl groups create an electron-deficient α,β-unsaturated system, facilitating Michael addition reactions. Chloro substituents (e.g., ) increase electrophilicity, while amino groups (e.g., ) introduce nucleophilic sites .
Biological Activity
The compound (2E)-2-[(E)-benzoyl]-3-(3,4-dihydroxyphenyl)prop-2-enenitrile , also known as C16H11NO3 , has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's structure features a β-phenyl-α,β-unsaturated carbonyl motif, which is significant in influencing its biological activities. The presence of hydroxyl groups on the phenyl ring enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has shown potential in reducing oxidative stress markers in cellular models.
- Anti-inflammatory Effects : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its use in inflammatory conditions.
- Antimicrobial Activity : Studies have indicated that this compound possesses antibacterial properties against certain strains of bacteria.
- Inhibition of TNF-α : The compound has demonstrated a dose-dependent inhibition of TNF-α production in various models, which is crucial for managing inflammatory diseases .
- Reactive Oxygen Species (ROS) Suppression : It effectively reduces ROS levels, contributing to its antioxidant capabilities .
- Tyrosinase Inhibition : The compound exhibits significant inhibitory effects on mushroom tyrosinase, which is relevant for skin whitening and anti-aging applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to specific structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Hydroxyl Groups | Enhance binding affinity and activity against targets |
| β-Phenyl-α,β-unsaturated | Critical for antioxidant and anti-inflammatory activity |
| Substituents on Phenyl Ring | Influence the degree of tyrosinase inhibition |
Research has shown that compounds with 2,4-dihydroxyl substitutions exhibit stronger binding to tyrosinase through hydrogen bonding interactions at the active site .
Case Studies
- Inflammatory Bowel Disease (IBD) : A study demonstrated that derivatives similar to this compound effectively reduced inflammation in rat models of IBD by inhibiting TNF-α expression and ROS production .
- Skin Whitening Agents : The compound's ability to inhibit tyrosinase has been explored for cosmetic applications. In vitro studies showed that it could significantly reduce melanin production in skin cells, making it a candidate for skin whitening formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
